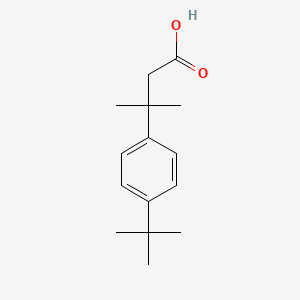

3-(4-Tert-butylphenyl)-3-methylbutanoic acid

Description

BenchChem offers high-quality 3-(4-Tert-butylphenyl)-3-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Tert-butylphenyl)-3-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-tert-butylphenyl)-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)11-6-8-12(9-7-11)15(4,5)10-13(16)17/h6-9H,10H2,1-5H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYHEVCCHANDBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(C)(C)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Tert-butylphenyl)-3-methylbutanoic acid is an aromatic carboxylic acid with a distinct molecular architecture featuring a tert-butyl group on the phenyl ring and a quaternary carbon at the 3-position of the butanoic acid chain. While specific experimental data for this compound is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its synthesis, purification, and detailed chemical characterization. By leveraging established principles of organic chemistry and analytical science, we present a robust methodology for researchers to produce and validate this molecule, offering insights into its expected physicochemical and spectroscopic properties. This document serves as a practical manual for the synthesis and characterization of 3-(4-tert-butylphenyl)-3-methylbutanoic acid and similar novel chemical entities.

I. Synthesis and Purification

A plausible synthetic route to 3-(4-Tert-butylphenyl)-3-methylbutanoic acid can be conceptualized through a multi-step process, beginning with readily available starting materials. The following proposed synthesis is based on well-established organic reactions.

Proposed Synthesis Pathway

A logical approach to the synthesis of the target molecule involves the construction of the carbon skeleton followed by the introduction and modification of functional groups. A potential pathway is outlined below.

Caption: Proposed synthesis of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid.

Experimental Protocol: Synthesis

-

Step 1: Friedel-Crafts Acylation. To a cooled solution of tert-butylbenzene and a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane), isobutyryl chloride is added dropwise. The reaction mixture is stirred until completion, then quenched with water and extracted. The organic layer is washed, dried, and concentrated to yield 2-methyl-1-(4-(tert-butyl)phenyl)propan-1-one.

-

Step 2: Wittig-Horner-Emmons Reaction. The ketone from Step 1 is reacted with a phosphonate ylide, such as the anion of triethyl phosphonoacetate (generated using a strong base like sodium hydride), to form the α,β-unsaturated ester, ethyl 3-(4-(tert-butyl)phenyl)-3-methylbut-2-enoate.

-

Step 3: Catalytic Hydrogenation. The unsaturated ester is then subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the carbon-carbon double bond, yielding ethyl 3-(4-(tert-butyl)phenyl)-3-methylbutanoate.

-

Step 4: Saponification. The resulting ester is hydrolyzed to the carboxylic acid by heating with a base such as sodium hydroxide in an aqueous alcohol solution. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate salt to afford the final product, 3-(4-Tert-butylphenyl)-3-methylbutanoic acid.

Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain a crystalline solid. The purity can be assessed by thin-layer chromatography (TLC) and melting point determination.

II. Physicochemical Characterization

The physical and chemical properties of a compound are fundamental to its identity and potential applications. The following table summarizes the expected physicochemical properties of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid based on its structure and data from similar compounds.

| Property | Expected Value/Characteristic | Rationale/Comparative Data |

| Molecular Formula | C₁₅H₂₂O₂ | Based on structural analysis. |

| Molecular Weight | 234.34 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for aromatic carboxylic acids of this size.[1] |

| Melting Point | 100-120 °C (estimated) | Aromatic carboxylic acids are typically solids at room temperature.[2] The exact melting point is a key indicator of purity.[3] |

| Boiling Point | > 300 °C (estimated) | Carboxylic acids have high boiling points due to hydrogen bonding.[4] |

| Solubility | Soluble in organic solvents (e.g., methanol, chloroform, ethyl acetate); sparingly soluble in water. | The nonpolar aromatic and tert-butyl groups dominate, but the carboxylic acid provides some polar character.[4] |

| pKa | ~4-5 | The electron-donating nature of the alkyl substituents may make it slightly less acidic than benzoic acid (pKa 4.2).[5] |

Experimental Protocol: Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid.[3]

-

Sample Preparation: A small amount of the dried, crystalline product is finely crushed and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. A sharp melting range (e.g., 0.5-1 °C) is indicative of high purity.[3]

III. Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized molecule.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[6]

Expected ¹H NMR Spectral Data (in CDCl₃, estimated chemical shifts):

-

δ 1.30-1.40 (s, 9H): The nine equivalent protons of the tert-butyl group.

-

δ 1.50-1.60 (s, 6H): The six equivalent protons of the two methyl groups at the 3-position.

-

δ 2.60-2.70 (s, 2H): The two protons of the methylene group at the 2-position.

-

δ 7.20-7.40 (d, 2H): The two aromatic protons ortho to the tert-butyl group.

-

δ 7.40-7.50 (d, 2H): The two aromatic protons meta to the tert-butyl group.

-

δ 10.0-12.0 (br s, 1H): The acidic proton of the carboxylic acid group.

Expected ¹³C NMR Spectral Data (in CDCl₃, estimated chemical shifts):

-

δ 31.0-32.0: Carbons of the tert-butyl methyl groups.

-

δ 34.0-35.0: Quaternary carbon of the tert-butyl group.

-

δ 28.0-30.0: Carbons of the two methyl groups at the 3-position.

-

δ 45.0-47.0: Quaternary carbon at the 3-position.

-

δ 40.0-42.0: Methylene carbon at the 2-position.

-

δ 125.0-126.0: Aromatic CH carbons.

-

δ 128.0-129.0: Aromatic CH carbons.

-

δ 140.0-142.0: Aromatic quaternary carbon attached to the butanoic acid chain.

-

δ 150.0-152.0: Aromatic quaternary carbon attached to the tert-butyl group.

-

δ 178.0-180.0: Carbonyl carbon of the carboxylic acid.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity. Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS at 0.00 ppm.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[7]

Expected FTIR Spectral Data (KBr pellet or thin film):

-

2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often showing a broad absorption due to hydrogen bonding.[8]

-

2960-2850 cm⁻¹ (sharp): C-H stretching of the alkyl groups.

-

~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.[8]

-

~1600 cm⁻¹ and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1300 cm⁻¹: C-O stretching of the carboxylic acid.

-

~1200 cm⁻¹: O-H bending of the carboxylic acid.

-

~830 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the benzene ring.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation (ATR): A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Background Spectrum: A background spectrum of the empty ATR crystal is recorded.

-

Sample Spectrum: The sample spectrum is then recorded. The final spectrum is presented as absorbance or transmittance versus wavenumber (cm⁻¹).

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 234, corresponding to the molecular weight of the compound.

-

Key Fragmentation Peaks:

-

[M - 15]⁺ (m/z = 219): Loss of a methyl group.

-

[M - 45]⁺ (m/z = 189): Loss of the carboxyl group (-COOH).[9]

-

[M - 57]⁺ (m/z = 177): Loss of the tert-butyl group.

-

A prominent peak at m/z = 131: Corresponding to the [C₁₀H₁₁]⁺ fragment from cleavage of the C-C bond between the quaternary carbon and the methylene group.

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: The sample is ionized, for example, by electron impact (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

IV. Reactivity and Potential Applications

The chemical reactivity of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid is primarily dictated by the carboxylic acid functional group and the aromatic ring.

-

Carboxylic Acid Reactions: The -COOH group can undergo esterification, amidation, reduction to an alcohol, and conversion to an acyl chloride.[4]

-

Aromatic Ring Reactions: The phenyl ring can undergo electrophilic aromatic substitution, although the bulky tert-butyl group and the deactivating nature of the alkylcarboxylic acid substituent will influence the position and rate of substitution.[5]

Potential Applications

While specific applications for this molecule are not established, its structure suggests potential utility in several areas:

-

Pharmaceuticals: As a building block for the synthesis of more complex molecules with potential biological activity. Similar structures have been explored in drug development.[1]

-

Materials Science: As a monomer or additive in the synthesis of polymers, where the bulky tert-butyl group can impart specific physical properties such as increased solubility and thermal stability.

-

Agrochemicals: As an intermediate in the synthesis of novel pesticides or herbicides.[6]

V. Conclusion

This technical guide provides a comprehensive roadmap for the synthesis and chemical characterization of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid. By following the detailed experimental protocols for synthesis, purification, and spectroscopic analysis, researchers can confidently produce and validate this compound. The provided expected data serves as a benchmark for the successful characterization of this and other novel aromatic carboxylic acids, facilitating further research into their properties and potential applications in various scientific and industrial fields.

References

-

NMR Protocols and Methods | Springer Nature Experiments. (n.d.). Springer Nature. Retrieved February 15, 2026, from [Link]

-

3-(4-Methoxyphenyl)-3-methylbutanoic acid | C12H16O3 | CID 316804. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Butanoic acid, 3-methyl- (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

-

3-(4-Tert-butylphenyl)propanoic acid | C13H18O2 | CID 4962173. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

-

Synthesis of n-butyl esters of the various carboxylic acids with Ph3PBr2 and Ph3PI2 in the presence of DMAP in dichloromethane at room temperature. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Butanoic acid, 3-methyl- (n.d.). NIST WebBook. Retrieved February 15, 2026, from [Link]

- Mass Spectrometric Analysis. Aromatic Acids and Esters. (1956). Analytical Chemistry, 28(12), 1876–1882.

-

Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). (n.d.). Cheméo. Retrieved February 15, 2026, from [Link]

- Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (2014). Molecules, 19(9), 13888-13899.

- Determination of Carboxy Group in Aromatic Acids. (1949). Analytical Chemistry, 21(8), 945–947.

-

3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

3-Methylbutanoicacid | C5H10O2 | MD Topology | NMR | X-Ray. (n.d.). ATB. Retrieved February 15, 2026, from [Link]

-

Fragmentation of Carboxylic Acids. (n.d.). Whitman College. Retrieved February 15, 2026, from [Link]

-

Infrared spectrum of butanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved February 15, 2026, from [Link]

-

Aromatic Carboxylic Acids: Types, Synthesis & Uses Explained. (n.d.). Vedantu. Retrieved February 15, 2026, from [Link]

-

Guide to Fourier Transform Infrared Spectroscopy (FTIR). (n.d.). Creative Biostructure. Retrieved February 15, 2026, from [Link]

-

Carboxylic acid. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Melting point determination. (n.d.). SSERC. Retrieved February 15, 2026, from [Link]

- Phytochemical Analysis, Mineral Composition and GC-MS Profiling of Three Iris Species from the Southeastern Part of Kazakhstan. (2026). Molecules, 31(4), 843.

-

What are the steps involved in converting butanoic acid to butyl butanoate using SOCl2? (n.d.). Study.com. Retrieved February 15, 2026, from [Link]

-

3-Methylbutanoic acid (YMDB01606). (n.d.). Yeast Metabolome Database. Retrieved February 15, 2026, from [Link]

- Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. (2017). Fuel, 208, 306-313.

-

Lambertianic acid. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Carboxylic acid - Aromatic, Organic, Reactions. (2026). Britannica. Retrieved February 15, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. britannica.com [britannica.com]

- 3. quora.com [quora.com]

- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. Aromatic Carboxylic Acids: Types, Synthesis & Uses Explained [vedantu.com]

- 6. 3-(4-tert-Butylphenyl)-2-methylpropanoic acid | C14H20O2 | CID 106694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. infrared spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of butyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. US5072037A - Process for the preparation of 2-(4-chlorophenyl)-3-methylbutyric acid - Google Patents [patents.google.com]

Thermodynamic stability of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(4-Tert-butylphenyl)-3-methylbutanoic Acid

Abstract: This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 3-(4-tert-butylphenyl)-3-methylbutanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical concepts to offer a practical, field-proven investigational roadmap. We will explore the molecule's structural components, propose a multi-faceted stability testing program encompassing thermal, photolytic, and oxidative stress, and detail the development of a robust, stability-indicating analytical method. The causality behind each experimental choice is explained, ensuring that the described protocols form a self-validating system for generating reliable and actionable stability data.

Introduction: The Imperative of Stability Profiling

3-(4-Tert-butylphenyl)-3-methylbutanoic acid is a substituted aromatic carboxylic acid. While specific applications are still under investigation, its structural motifs—a sterically hindered carboxylic acid and a tert-butylphenyl group—are common in pharmacologically active molecules and specialty polymers.[1] The tert-butyl group, for instance, is often incorporated to modulate metabolic stability or receptor binding, but it can also be a site for metabolic oxidation.[2] For any potential application, particularly in pharmaceuticals, understanding the compound's intrinsic thermodynamic stability is not merely a regulatory requirement but a foundational pillar of product development. It dictates shelf-life, storage conditions, formulation strategies, and ultimately, safety and efficacy.[3]

This guide outlines a systematic approach to characterizing the degradation pathways and kinetics of this molecule. We will establish a robust analytical framework to ensure that any potential instability is not just detected, but quantified and understood.

Molecular Structure and Predicted Stability Landscape

The thermodynamic stability of 3-(4-tert-butylphenyl)-3-methylbutanoic acid is governed by the interplay of its constituent functional groups.

-

Carboxylic Acid Moiety: Carboxylic acids are known to undergo decarboxylation upon heating, although this often requires high temperatures for aromatic acids.[4] The presence of a quaternary α-carbon (the carbon atom to which the carboxyl group and the phenyl ring are attached) may influence the mechanism and activation energy of this process compared to simpler benzoic acids.

-

Tert-Butyl Group: This bulky alkyl group provides significant steric hindrance, which can protect adjacent parts of the molecule from chemical attack.[5] However, the C-H bonds of the tert-butyl group are susceptible to oxidation, often through radical mechanisms, which can lead to the formation of corresponding alcohols and further oxidized products.[2][6] This is a well-documented metabolic pathway for many drugs containing this moiety.[2]

-

Aromatic Ring: The phenyl ring is generally stable but can be susceptible to electrophilic attack or photolytic degradation, especially if activating groups are present.[7] Its primary influence here is the activation of the benzylic position, although in this molecule, the benzylic carbon is quaternary and thus lacks benzylic hydrogens, precluding typical benzylic oxidation pathways that require at least one benzylic hydrogen.[8]

Based on this analysis, the primary anticipated degradation pathways are thermal decarboxylation , oxidative attack at the tert-butyl group , and potentially photodegradation .

A Comprehensive Stability Assessment Program

A thorough evaluation of thermodynamic stability requires subjecting the compound to a range of stress conditions that simulate storage, handling, and physiological environments. The following workflow provides a logical sequence for this investigation.

Caption: Proposed workflow for the thermodynamic stability assessment.

Thermal Stability Evaluation

Thermal stability assessment identifies the temperatures at which the compound begins to degrade and characterizes the physical changes it undergoes.

3.1.1 Experimental Protocols

-

Thermogravimetric Analysis (TGA): This technique measures mass loss as a function of temperature, providing a clear indication of the onset temperature of decomposition or decarboxylation.

-

Instrument: Calibrated TGA instrument.

-

Sample: Accurately weigh 5-10 mg of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid into a ceramic or aluminum pan.

-

Atmosphere: Nitrogen, flow rate of 50 mL/min (to prevent oxidation).

-

Temperature Program: Ramp from 25 °C to 500 °C at a heating rate of 10 °C/min.

-

Analysis: Determine the onset temperature of mass loss. A significant mass loss corresponding to the loss of CO₂ (approx. 20% of total mass) would suggest decarboxylation.

-

-

Differential Scanning Calorimetry (DSC): DSC detects heat flow associated with thermal transitions. It is essential for identifying melting points, phase transitions, and the enthalpy of decomposition.

-

Instrument: Calibrated DSC instrument.

-

Sample: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen, flow rate of 50 mL/min.

-

Temperature Program: Ramp from 25 °C to a temperature just beyond the decomposition onset found by TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

-

Analysis: Identify the endotherm corresponding to the melting point and any exotherms that indicate decomposition.

-

3.1.2 Rationale and Expected Outcomes

TGA provides the "what temperature" for degradation, while DSC provides the energetic "how" (exothermic or endothermic). This initial screen is critical for setting appropriate temperature limits for subsequent isothermal stress testing and for understanding the compound's solid-state stability.[9]

Photostability Assessment (ICH Q1B Guideline)

Photostability testing determines if the compound is susceptible to degradation upon exposure to light.[7]

3.2.1 Experimental Protocol

-

Sample Preparation: Prepare solutions of the compound in a transparent, inert solvent (e.g., acetonitrile/water) and place a thin layer of the solid compound on a glass dish.

-

Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

-

Light Exposure: Expose the samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

-

Analysis: At appropriate time points, withdraw samples (both light-exposed and dark controls) and analyze using a stability-indicating HPLC method (see Section 4.0).

-

Evaluation: Compare the chromatograms of the exposed samples to the dark controls. The appearance of new peaks or a decrease in the parent peak area in the exposed sample indicates photosensitivity.

3.2.2 Potential Photodegradation Pathways

Aromatic carboxylic acids can undergo photodecarboxylation.[10] Additionally, the tert-butyl group could be susceptible to photo-oxidative processes.

Caption: Potential degradation pathways under different stress conditions.

Oxidative Stability Assessment

This forced degradation study evaluates the compound's susceptibility to oxidation.

3.3.1 Experimental Protocol

-

Sample Preparation: Dissolve the compound in an appropriate solvent.

-

Stress Conditions: Treat the solution with an oxidizing agent. A common choice is 3% hydrogen peroxide (H₂O₂) at room temperature or slightly elevated temperature (e.g., 40 °C).

-

Time Points: Monitor the reaction over several hours (e.g., 2, 8, 24 hours).

-

Analysis: Analyze samples at each time point using the stability-indicating HPLC method.

-

Rationale: H₂O₂ simulates oxidative stress from peroxides that may be present as impurities in excipients or packaging. The primary target for oxidation is expected to be the tert-butyl group, potentially leading to hydroxylated derivatives.[6]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active substance due to degradation. It must be able to separate the parent compound from its degradation products.[11] High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.[3]

Protocol for HPLC Method Development

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). This is a versatile stationary phase suitable for moderately polar aromatic compounds.

-

Mobile Phase Selection:

-

Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water. The acid is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.

-

Solvent B: Acetonitrile or Methanol.

-

-

Detection: Use a UV detector. Determine the optimal wavelength by running a UV scan of the parent compound in the mobile phase; a wavelength around 220-230 nm is a likely starting point for the phenyl group. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Gradient Elution: Develop a gradient elution method to ensure that both the parent compound and any potential degradants (which may have very different polarities) are eluted and resolved.

-

Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Forced Degradation Sample Analysis: Inject a composite sample containing the parent compound and products from all forced degradation studies (thermal, photolytic, oxidative, acid/base hydrolysis).

-

Method Optimization: Adjust the gradient slope, flow rate, and mobile phase composition to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradant peaks.

-

Peak Purity Analysis: Use a PDA detector to confirm that the parent peak is spectrally pure in the presence of degradation products.

Table 1: Proposed Starting HPLC Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses carboxylate ionization for better peak shape.[12] |

| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Injection Volume | 10 µL | Standard volume to avoid column overload. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV/PDA at ~225 nm | Good absorbance for the aromatic ring. |

| Gradient | 5% to 95% B over 20 min | To elute compounds with a wide range of polarities. |

Data Interpretation and Stability Profile

The data gathered from the stress testing and analyzed via the validated stability-indicating method will form the thermodynamic stability profile of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid.

Table 2: Example Data Summary from Forced Degradation Studies

| Stress Condition | Duration | Assay of Parent (%) | Major Degradant 1 (%) | Major Degradant 2 (%) | Total Impurities (%) |

|---|---|---|---|---|---|

| Control | 24 h | 99.9 | N/D | N/D | 0.1 |

| Thermal (80°C) | 24 h | 98.5 | 1.1 (RT 5.2 min) | N/D | 1.5 |

| Oxidative (3% H₂O₂) | 8 h | 92.1 | 4.5 (RT 8.1 min) | 2.3 (RT 8.9 min) | 7.9 |

| Photolytic (ICH) | - | 96.3 | N/D | 3.2 (RT 11.5 min) | 3.7 |

N/D: Not Detected; RT: Retention Time

This profile allows for:

-

Identification of Critical Stability Factors: Determine if the compound is primarily sensitive to heat, light, or oxidation.

-

Degradation Pathway Elucidation: Couple the HPLC with a mass spectrometer (LC-MS) to identify the structures of the major degradants, confirming the pathways predicted in Section 3.2.

-

Shelf-Life Estimation: The data from formal, long-term stability studies (conducted according to ICH Q1A guidelines) can be used to model degradation kinetics and establish a reliable shelf-life.

Conclusion

The thermodynamic stability of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid can be comprehensively understood through a systematic program of intrinsic property analysis, forced degradation studies, and the development of a specific, stability-indicating analytical method. By anticipating degradation pathways based on molecular structure and confirming them experimentally, researchers can establish a robust stability profile. This profile is indispensable for guiding formulation development, defining appropriate storage and handling procedures, and ensuring the quality and safety of any potential product derived from this compound. The methodologies outlined in this guide provide a scientifically sound and defensible approach to achieving this critical objective.

References

-

Hypha Discovery. (2022). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

-

ResearchGate. (n.d.). Degradation of tert Butyl Alcohol in Dilute Aqueous Solution by an O 3 /UV Process. [Link]

-

PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

MDPI. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

-

MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

ResearchGate. (n.d.). The thermal decomposition of benzoic acid. [Link]

- Google Patents. (n.d.).

-

PubMed. (2005). Oxidative processes induced by tert-butyl hydroperoxide in human red blood cells: chemiluminescence studies. [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. A USEFUL BUILDING BLOCK FOR THE PREPARATION OF 4-HYDROXYPIPECOLATE DERIVATIVES. [Link]

-

ResearchGate. (n.d.). Proposed pathway for the metabolism of 4-tert-butylphenol by S. fuliginis strain TIK-1. [Link]

-

ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as proposed by RPE. [Link]

-

Royal Society of Chemistry. (2023). Kinetics of the nitrate-mediated photooxidation of monocarboxylic acids in the aqueous phase. [Link]

-

Macmillan Group - Princeton University. (2022). Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis. [Link]

-

ResearchGate. (n.d.). Degradation of n‐BPBA and production of (4′‐n‐butylphenyl)ethanoic acid. [Link]

-

Kinam Park. (n.d.). Assay and Stability Testing. [Link]

-

American Society for Microbiology. (n.d.). Bacterial Transcriptional Regulators for Degradation Pathways of Aromatic Compounds. [Link]

-

Analytice. (2019). Laboratory determination of carboxylic acids on air samples. [Link]

-

PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. [Link]

-

ResearchGate. (n.d.). Hydrothermal stability of aromatic carboxylic acids. [Link]

-

ResearchGate. (n.d.). Aqueous photodegradation of 4-tert-butylphenol: By-products, degradation pathway and theoretical calculation assessment. [Link]

-

SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. [Link]

-

MDPI. (2026). Throwing Light on -O–O- Bond: Organic Peroxides in Visible-Light Photocatalysis. [Link]

-

Research Square. (2018). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. [Link]

-

ResearchGate. (n.d.). Thermochemical studies of 4-tert-butylbiphenyl and 4,4′-di-tert-butylbiphenyl. [Link]

-

CUTM Courseware. (n.d.). UNIT- II: Aromatic Acids - Acidity, effect of substituents on acidity and important reactions of benzoic acid. [Link]

-

Wikipedia. (n.d.). Benzoic acid. [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

-

Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. [Link]

-

MOST Wiedzy. (2024). Screening stability, thermochemistry, and chemical kinetics of 3-hydroxybutanoic acid as a bifunctional biodiesel additive. [Link]

-

NIST WebBook. (n.d.). Butanoic acid, 3-methyl-. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. kinampark.com [kinampark.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Oxidative processes induced by tert-butyl hydroperoxide in human red blood cells: chemiluminescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

- 11. sepscience.com [sepscience.com]

- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: The 3-(4-Tert-butylphenyl)-3-methylbutanoic Acid Scaffold

Advanced Scaffolds in Medicinal Chemistry & Industrial Synthesis

Executive Summary & Structural Analysis

In the landscape of modern medicinal chemistry and fragrance design, the 3-(4-tert-butylphenyl)-3-methylbutanoic acid motif represents a critical exercise in gem-dimethyl substitution and benzylic stabilization .[1] Unlike its structural isomer, the metabolite of Lilial (3-(4-tert-butylphenyl)-2-methylpropanoic acid), this scaffold features a quaternary carbon at the

This structural nuance confers three distinct physicochemical advantages:

-

Metabolic Blockade: The quaternary center at C3 prevents

-oxidation, a common metabolic clearance pathway for fatty acid analogs.[1] -

Conformational Locking: The gem-dimethyl effect (Thorpe-Ingold effect) restricts the rotation of the side chain, pre-organizing the molecule for receptor binding.[1]

-

Lipophilic Anchoring: The para-tert-butyl group provides a bulky, hydrophobic anchor ideal for filling deep hydrophobic pockets in nuclear receptors (e.g., PPARs, RXRs) or GPCRs.[1]

This guide reviews the synthesis, derivatization, and technical utility of this scaffold, serving as a blueprint for researchers utilizing this moiety as a bioisostere or fragrance fixative.[1]

Synthetic Strategies

The construction of the sterically crowded C3 quaternary center is the rate-limiting step in accessing this scaffold.[1] Two primary methodologies dominate the literature: Friedel-Crafts Alkylation (Industrial) and Conjugate Addition (Precision).[1]

Method A: Friedel-Crafts Hydroalkylation (The "Green" Route)

The most direct route involves the reaction of tert-butylbenzene with 3-methylbut-2-enoic acid (Senecioic acid).[1] This reaction exploits the stability of the tertiary carbocation intermediate.[1]

-

Mechanism: Protonation of the

-unsaturated acid generates a tertiary carbocation at C3.[1] The electron-rich tert-butylbenzene ring attacks this electrophile.[1] -

Regioselectivity: The bulky tert-butyl group directs the incoming electrophile almost exclusively to the para position due to steric hindrance at the ortho sites.[1]

Method B: Organometallic Conjugate Addition

For higher purity requirements (pharmaceutical grade), a 1,4-addition of 4-tert-butylphenylmagnesium bromide to a 3,3-dimethylacrylate ester is employed, followed by hydrolysis.[1]

Visualization: Synthetic Logic & SAR

The following diagram illustrates the synthetic decision tree and the Structure-Activity Relationship (SAR) logic for this scaffold.

Figure 1: Synthetic pathways and pharmacophore breakdown of the 3,3-gem-dimethyl aryl acid scaffold.

Experimental Protocol: Friedel-Crafts Synthesis

Objective: Synthesis of 3-(4-tert-butylphenyl)-3-methylbutanoic acid via Lewis Acid catalysis.

Reagents:

-

tert-Butylbenzene (1.0 equiv)[1]

-

3-Methylbut-2-enoic acid (Senecioic acid) (1.2 equiv)[1]

-

Aluminum Chloride (

) (anhydrous, 1.5 equiv)[1] -

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (

).[1] -

Solvation: Charge the flask with

(20.0 g, 150 mmol) and anhydrous DCM (100 mL). Cool the suspension to 0°C in an ice bath. -

Addition 1: Add tert-butylbenzene (13.4 g, 100 mmol) dropwise over 15 minutes. The mixture may turn slightly yellow.

-

Addition 2: Dissolve 3-methylbut-2-enoic acid (12.0 g, 120 mmol) in DCM (20 mL). Add this solution dropwise to the reaction mixture at 0°C over 30 minutes. Note: Evolution of HCl gas may occur; vent to a scrubber.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1]

-

Quenching: Pour the reaction mixture slowly into a beaker containing 200g of crushed ice and 50 mL of concentrated HCl. Stir vigorously until the organic layer separates.

-

Workup: Extract the aqueous layer with DCM (

mL).[1] Combine organic phases, wash with brine, dry over -

Purification: Recrystallize the crude solid from Hexane/Ethanol to yield white crystals.

Data Specification Table:

| Parameter | Value | Notes |

| Molecular Weight | 234.34 g/mol | |

| Expected Yield | 65 - 75% | Dependent on catalyst freshness |

| Melting Point | 115 - 118°C | Sharp melting point indicates purity |

| 1H NMR (CDCl3) | Diagnostic gem-dimethyl singlet at 1.45 ppm |

Applications & Derivatives

Pharmaceutical Utility

This acid serves as a robust bioisostere for fatty acid chains in drug design.[1]

-

Retinoid Analogs: The bulky hydrophobic tail mimics the trimethylcyclohexenyl ring of retinoic acid, potentially activating RXR or RAR pathways.[1]

-

Enzyme Inhibitors: Used as a linker in inhibitors for enzymes with deep hydrophobic pockets, such as 11

-HSD1 (cortisol regulation).[1]

Industrial & Fragrance

While structurally distinct from Lilial (an aldehyde), the acid derivatives (esters) of this scaffold are explored for:

-

Stability: Unlike aldehydes, the tertiary acid/ester is resistant to autoxidation.[1]

-

Olfactory Profile: Esters (methyl/ethyl) often exhibit woody, musk-like, or fruity notes with high substantivity due to the heavy molecular weight.[1]

References

-

Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts alkylation protocols).

-

Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] Link[1]

-

Bauer, K., Garbe, D., & Surburg, H. (2001).[1] Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH.[1] (Reference for tert-butylphenyl fragrance ingredients).

-

US Patent Application 20090131299A1. (2009).[1] 3-Methylbenzyl-Isobutyrate and related fragrance compounds.[1] Google Patents. Link (Contextual reference for 3-methylbut-2-enoic acid derivatives in fragrance).

-

Friedel, C., & Crafts, J. M. (1877).[1] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc.[1] Compt. Rend., 84, 1392.[1] (Foundational chemistry).[1]

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid

Introduction

3-(4-Tert-butylphenyl)-3-methylbutanoic acid is a carboxylic acid derivative featuring a sterically hindered quaternary carbon center attached to a tert-butylphenyl group. This structural motif makes it a valuable building block in medicinal chemistry and materials science, where the bulky tert-butyl group can be used to modulate pharmacokinetic properties, enhance thermal stability, or direct molecular assembly. The synthesis of such sterically demanding structures requires careful selection of reaction pathways to ensure efficient carbon-carbon bond formation and minimize side reactions.

This document provides detailed application notes and protocols for two robust synthetic strategies for preparing 3-(4-Tert-butylphenyl)-3-methylbutanoic acid: the Reformatsky Reaction and a Grignard Reagent Carbonation . These methods were chosen for their reliability, adaptability, and the common availability of the required starting materials in a standard research environment. Each protocol is designed to be a self-validating system, incorporating in-process checks and detailed purification and characterization steps.

Strategy 1: Synthesis via Reformatsky Reaction

The Reformatsky reaction is a classic organometallic reaction that forms a β-hydroxy ester from the reaction of an α-halo ester with a ketone or aldehyde in the presence of metallic zinc.[1][2] The key advantage of this method is the relatively low reactivity of the intermediate organozinc reagent (the "Reformatsky enolate"), which prevents self-condensation of the ester and allows for a clean addition to the ketone.[3][4] For this synthesis, we will react 4'-tert-butylacetophenone with an ethyl 2-bromo-2-methylpropanoate followed by dehydration and hydrolysis to yield the target acid.

Workflow for Reformatsky Synthesis

Caption: Workflow for the synthesis of the target acid via the Reformatsky reaction.

Detailed Experimental Protocol: Reformatsky Reaction

Part A: Synthesis of Ethyl 3-(4-tert-butylphenyl)-3-hydroxy-2,2-dimethylbutanoate

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a magnetic stirrer, and a dropping funnel. Flame-dry all glassware under a stream of inert gas (nitrogen or argon) and allow it to cool to room temperature.

-

Reagent Charging: To the flask, add activated zinc dust (6.5 g, 0.1 mol) and a crystal of iodine (as an activator). Suspend the zinc in 50 mL of anhydrous tetrahydrofuran (THF).

-

Initiation: In the dropping funnel, prepare a solution of 4'-tert-butylacetophenone (8.8 g, 0.05 mol) and ethyl 2-bromo-2-methylpropanoate (11.5 g, 0.055 mol) in 50 mL of anhydrous THF.

-

Reaction Execution: Add approximately 10% of the solution from the dropping funnel to the zinc suspension. Gently warm the flask with a heating mantle until the brownish color of the iodine disappears, indicating the initiation of the reaction.

-

Addition: Add the remainder of the solution dropwise at a rate that maintains a gentle reflux. The causality here is critical: a slow addition prevents a violent exotherm and the formation of byproducts.[5]

-

Completion: After the addition is complete, continue to reflux the mixture with stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Quenching and Work-up: Cool the reaction mixture in an ice bath. Slowly add 100 mL of cold 10% sulfuric acid to quench the reaction and dissolve the unreacted zinc and zinc salts. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 50 mL) followed by brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude β-hydroxy ester. This intermediate is often used in the next step without further purification.

Part B: Hydrolysis to 3-(4-Tert-butylphenyl)-3-methylbutanoic acid

-

Saponification: Dissolve the crude β-hydroxy ester from the previous step in 100 mL of ethanol in a round-bottom flask. Add a solution of sodium hydroxide (8.0 g, 0.2 mol) in 20 mL of water.

-

Reflux: Heat the mixture to reflux for 4 hours. The ester hydrolysis is driven to completion under these basic conditions.[6]

-

Solvent Removal: After cooling, remove the ethanol via rotary evaporation.

-

Acidification: Dissolve the remaining residue in 100 mL of water and cool the solution in an ice bath. Carefully acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is ~2. The target carboxylic acid will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-(4-Tert-butylphenyl)-3-methylbutanoic acid.

Strategy 2: Synthesis via Grignard Reagent Carbonation

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[7] In this strategy, a Grignard reagent is first prepared from a suitable alkyl or aryl halide. This highly nucleophilic organomagnesium compound is then reacted with solid carbon dioxide (dry ice), which acts as an electrophile.[8] A subsequent acidic work-up protonates the resulting carboxylate salt to yield the desired carboxylic acid. The key to success is maintaining strictly anhydrous conditions, as Grignard reagents react readily with water.[9][10]

Workflow for Grignard Synthesis

Caption: Workflow for the synthesis of the target acid via Grignard reagent carbonation.

Detailed Experimental Protocol: Grignard Carbonation

-

Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask with a reflux condenser (fitted with a calcium chloride drying tube), a magnetic stirrer, and a pressure-equalizing dropping funnel. Flame-dry all glassware and cool under an inert atmosphere.

-

Reagent Charging: Place magnesium turnings (2.4 g, 0.1 mol) in the flask with a small crystal of iodine.

-

Grignard Formation:

-

Dissolve 1-(1-chloro-1-methylethyl)-4-(tert-butyl)benzene (10.5 g, 0.05 mol) in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.

-

Add ~5 mL of the halide solution to the magnesium turnings. The reaction should initiate, evidenced by bubbling and the disappearance of the iodine color. If it does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.

-

Once initiated, add the remaining halide solution dropwise to maintain a steady reflux. The use of anhydrous ether is essential as it solvates the magnesium species, facilitating the reaction.[9]

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Carbonation:

-

In a separate beaker, crush a large excess of dry ice (solid CO₂, ~50 g) and cover it with 100 mL of anhydrous diethyl ether. Crushing the dry ice increases the surface area for the reaction.

-

While stirring vigorously, slowly pour the prepared Grignard solution onto the dry ice slurry. A vigorous reaction will occur. Do not add the dry ice to the Grignard reagent, as this can lead to side reactions, including the formation of a ketone.

-

Continue stirring until the mixture comes to room temperature and the excess CO₂ has sublimated.

-

-

Work-up and Isolation:

-

Slowly pour the reaction mixture over a mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the ether layer.

-

Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine all organic layers and extract with 10% aqueous sodium hydroxide solution. This step selectively moves the acidic product into the aqueous layer, separating it from neutral organic impurities.

-

-

Purification:

-

Cool the aqueous basic extract in an ice bath and re-acidify with cold concentrated HCl until the product precipitates.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 3-(4-Tert-butylphenyl)-3-methylbutanoic acid.

-

Comparison of Synthetic Strategies

| Parameter | Strategy 1: Reformatsky Reaction | Strategy 2: Grignard Carbonation |

| Key Reagents | 4'-tert-butylacetophenone, α-bromo ester, Zinc | Tertiary alkyl halide, Magnesium, CO₂ |

| Reaction Conditions | Reflux in THF; less sensitive to moisture than Grignard.[2] | Strictly anhydrous conditions required.[10] |

| Advantages | Tolerates a wider range of functional groups. Milder conditions and less pyrophoric reagents. | Highly reliable for carboxylic acid synthesis. Starts from readily available materials. |

| Disadvantages | Multi-step process (hydrolysis needed). Zinc activation can sometimes be tricky. | Highly sensitive to moisture and air. The required tertiary halide may need to be synthesized first. |

| Safety Concerns | Flammable solvents (THF). Corrosive acids for work-up. | Pyrophoric Grignard reagent. Flammable solvents (ether). Handling of dry ice. |

Characterization of Final Product

The identity and purity of the synthesized 3-(4-Tert-butylphenyl)-3-methylbutanoic acid should be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the tert-butyl group (singlet, ~1.3 ppm, 9H), the two methyl groups on the quaternary carbon (singlet, ~1.5 ppm, 6H), the methylene protons (singlet, ~2.6 ppm, 2H), and the aromatic protons (two doublets, ~7.2-7.4 ppm, 4H). The carboxylic acid proton will appear as a broad singlet at high chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR will show signals for the quaternary carbons of the tert-butyl group and the acid backbone, aromatic carbons, and the carbonyl carbon (~178-180 ppm).

-

Mass Spectrometry: The mass spectrum should display a molecular ion peak (M+) corresponding to the molecular weight of the compound (C₁₅H₂₂O₂, MW = 234.34 g/mol ).[11]

-

Infrared (IR) Spectroscopy: The IR spectrum will show a very broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹ and a strong C=O stretch at ~1700-1725 cm⁻¹.

References

-

Jasperse, J. (n.d.). Grignard Reaction. Chem 355 Handout. Available at: [Link]

-

Wikipedia. (2023). Reformatsky reaction. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Darzens Condensation. Available at: [Link]

-

SATHEE. (n.d.). Chemistry Reformatsky Reaction. Available at: [Link]

-

Cambridge University Press. (n.d.). Reformatsky Reaction. Name Reactions in Organic Synthesis. Available at: [Link]

-

Organic Syntheses. (n.d.). Procedure. Available at: [Link]

-

PubChem. (n.d.). Tert-butyl 3-(4-isocyano-3-methylphenyl)butanoate. Available at: [Link]

-

Thieme E-Books. (n.d.). Synthesis by Homologation of Aldehydes. Available at: [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Available at: [Link]

-

Quora. (2020). How would you prepare 3-butanoic acid through a Grignard reagent? Available at: [Link]

-

L.S. College, Muzaffarpur. (2021). Reformatsky reaction. Available at: [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Available at: [Link]

-

PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Available at: [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids. Available at: [Link]

-

Organic Syntheses. (n.d.). 3-methylpentanoic acid. Available at: [Link]

- Google Patents. (n.d.). CN105820049A - Synthesis method for tert-butyl ester compound.

-

Organic Syntheses. (n.d.). (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. Available at: [Link]

-

Organic Syntheses. (n.d.). tert-BUTYL PHENYL KETONE. Available at: [Link]

-

ResearchGate. (n.d.). Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. Available at: [Link]

-

ResearchGate. (n.d.). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... Available at: [Link]

- Google Patents. (n.d.). EP2616424B1 - Method for producing 2-methyl-3-(4-tert-butylphenyl)-propanal having high para-isomer purity.

-

SpectraBase. (n.d.). 3-(4-Tert-butylphenyl)propanal - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

NIH - National Center for Biotechnology Information. (n.d.). (4-tert-Butylphenyl)acetic acid. Available at: [Link]

Sources

- 1. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 2. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. Reformatsky Reaction [organic-chemistry.org]

- 5. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

Friedel-Crafts alkylation in the synthesis of 3-(4-Tert-butylphenyl)-3-methylbutanoic acid

Application Note & Protocol

Strategic Synthesis of 3-(4-Tert-butylphenyl)-3-methylbutanoic Acid via Friedel-Crafts Alkylation

Abstract

This document provides a comprehensive guide for the synthesis of 3-(4-tert-butylphenyl)-3-methylbutanoic acid, a valuable building block in pharmaceutical and materials science research. The core of this synthesis is the Friedel-Crafts alkylation, a powerful C-C bond-forming reaction.[1][2] This protocol details a robust and optimized procedure, moving beyond a simple recitation of steps to explain the underlying chemical principles, potential challenges, and critical parameters that ensure a successful and reproducible outcome. We present the reaction mechanism, a detailed step-by-step experimental protocol, purification techniques, and methods for analytical verification of the final product.

Introduction and Scientific Context

The target molecule, 3-(4-tert-butylphenyl)-3-methylbutanoic acid, and its derivatives are of significant interest in drug discovery programs and as precursors for advanced polymers. The synthetic strategy hinges on the Friedel-Crafts alkylation, a cornerstone of electrophilic aromatic substitution.[2][3] This reaction facilitates the attachment of an alkyl group to an aromatic ring, in this case, the alkylation of tert-butylbenzene with 3,3-dimethylacrylic acid.[4][5]

The choice of tert-butylbenzene as the aromatic substrate is strategic. The bulky tert-butyl group is an activating, ortho, para-directing group. However, due to significant steric hindrance, it strongly favors substitution at the para position, leading to high regioselectivity and minimizing the formation of isomeric byproducts.[1] The alkylating agent, 3,3-dimethylacrylic acid, is activated by a Lewis acid catalyst to generate a stable tertiary carbocation, which circumvents the common issue of carbocation rearrangement often encountered in Friedel-Crafts alkylations.[1][5]

This application note is designed for researchers and process chemists, providing the necessary detail to replicate this synthesis reliably and understand the critical causality behind each experimental step.

The Reaction Mechanism: An Electrophilic Journey

The Friedel-Crafts alkylation proceeds through a well-defined, multi-step mechanism involving the generation of a potent electrophile that is subsequently attacked by the electron-rich aromatic ring.[6][7]

-

Generation of the Electrophile: The reaction is initiated by the interaction between the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) and the alkylating agent, 3,3-dimethylacrylic acid. The Lewis acid protonates the alkene double bond, leading to the formation of a resonance-stabilized tertiary carbocation. This is the key electrophilic species in the reaction.

-

Electrophilic Attack (Arenium Ion Formation): The nucleophilic π-system of the tert-butylbenzene ring attacks the tertiary carbocation. This attack preferentially occurs at the para position to minimize steric clash with the existing tert-butyl group. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[7]

-

Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₃(OH)]⁻ complex formed from trace moisture or the counter-ion, abstracts the proton from the carbon bearing the new substituent. This regenerates the aromatic ring, neutralizes the intermediate, and liberates the final product, 3-(4-tert-butylphenyl)-3-methylbutanoic acid. The catalyst is also regenerated in this final step.[6][7]

Caption: Reaction mechanism for the synthesis.

Experimental Protocol

3.1. Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount | Purity | Supplier |

| tert-Butylbenzene | C₁₀H₁₄ | 134.22 | 3.0 | 40.3 g (50 mL) | ≥98% | Sigma-Aldrich |

| 3,3-Dimethylacrylic Acid | C₅H₈O₂ | 100.12 | 1.0 | 10.0 g | ≥98% | Acros Organics |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 1.2 | 16.0 g | ≥99% | Alfa Aesar |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 200 mL | Anhydrous, ≥99.8% | Fisher Scientific |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~50 mL | 37% | VWR |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | 300 mL | ACS Grade | EMD Millipore |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~20 g | Granular | J.T. Baker |

Safety Advisory: This protocol involves hazardous materials. Anhydrous aluminum chloride reacts violently with water and is corrosive. Dichloromethane is a suspected carcinogen. The reaction generates HCl gas.[1] All operations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

3.2. Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to an acid gas trap (e.g., a bubbler with mineral oil or a sodium bicarbonate solution), and a pressure-equalizing dropping funnel.

-

Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.

-

To the flask, add tert-butylbenzene (40.3 g, 300 mmol) and 100 mL of anhydrous dichloromethane (DCM).

-

Begin stirring and cool the mixture to 0 °C using an ice-water bath.

-

-

Catalyst Addition:

-

Carefully and slowly add anhydrous aluminum chloride (16.0 g, 120 mmol) to the stirred solution in portions over 15-20 minutes. The addition is exothermic; maintain the internal temperature below 5 °C. A slurry will form.

-

-

Addition of Alkylating Agent:

-

Dissolve 3,3-dimethylacrylic acid (10.0 g, 100 mmol) in 100 mL of anhydrous DCM in the dropping funnel.

-

Add this solution dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 3-4 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with 1% acetic acid as the mobile phase. The product should have a lower Rf than the starting acrylic acid.

-

-

Work-up and Quenching:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly and carefully in the fume hood.

-

Slowly and cautiously pour the reaction mixture onto ~200 g of crushed ice in a 1 L beaker. To this, slowly add ~50 mL of concentrated HCl to fully decompose the aluminum complexes. Stir until all solids have dissolved.

-

-

Extraction and Isolation:

-

Transfer the mixture to a 1 L separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of diethyl ether.

-

Combine all organic layers and wash them sequentially with 100 mL of water and 100 mL of brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a viscous oil or a semi-solid.

-

Purify the crude material by recrystallization from a hexane/ethyl acetate solvent system. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity persists. Allow to cool slowly to room temperature, then place in an ice bath to maximize crystal formation.

-

Collect the white crystalline solid by vacuum filtration, wash with cold hexanes, and dry under vacuum.

-

Workflow and Data

Caption: Overview of the experimental workflow.

Expected Results:

-

Appearance: White to off-white crystalline solid.

-

Expected Yield: 75-85%.

-

Characterization Data:

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.3 (d, 2H, Ar-H), ~7.2 (d, 2H, Ar-H), 2.5 (s, 2H, -CH₂-), 1.6 (s, 6H, -C(CH₃)₂-), 1.3 (s, 9H, -C(CH₃)₃). Note: The carboxylic acid proton (-COOH) may be broad or not observed.

-

Mass Spectrometry (ESI-): m/z calculated for C₁₅H₂₂O₂ [M-H]⁻: 233.15. Found: ~233.2.

-

Discussion: Causality and Field-Proven Insights

-

Rationale for Stoichiometry: A significant excess of tert-butylbenzene is used (3 equivalents) to function as both a reactant and a co-solvent. This high concentration of the aromatic substrate statistically favors the mono-alkylation product and minimizes the primary side reaction: polyalkylation.[3] The product, being more electron-rich than the starting material, is more susceptible to a second alkylation.[1][8] Using an excess of the initial arene effectively outcompetes the product for the electrophile.

-

Catalyst and Conditions: Anhydrous aluminum chloride is a highly effective but aggressive Lewis acid.[9][10] Its handling requires strict exclusion of moisture to prevent deactivation and the formation of HCl. The reaction is initiated at 0 °C to control the initial exotherm from the complexation of the Lewis acid with the carbonyl group of the acrylic acid, which could otherwise lead to uncontrolled side reactions.

-

Solvent Choice: Dichloromethane is an excellent solvent for this reaction as it is relatively inert under Friedel-Crafts conditions and effectively solubilizes the reactants and the intermediate complexes. Nitrobenzene could also be used and sometimes enhances reactivity, but its toxicity and high boiling point make it more difficult to remove.

-

Troubleshooting:

-

Low Yield: Often due to catalyst deactivation by moisture. Ensure all glassware is scrupulously dried and reagents are anhydrous.

-

Formation of Byproducts: If significant amounts of the ortho-isomer or poly-alkylated products are observed (detectable by NMR or GC-MS), consider increasing the excess of tert-butylbenzene or running the reaction at a lower temperature for a longer period.

-

Incomplete Reaction: If starting material remains, the catalyst may be insufficient or of poor quality. Using a slight excess (1.2 eq) of a fresh, high-purity Lewis acid is recommended.

-

Conclusion

The Friedel-Crafts alkylation protocol detailed herein provides a reliable and high-yielding pathway to 3-(4-tert-butylphenyl)-3-methylbutanoic acid. By understanding the mechanistic underpinnings and adhering to the critical experimental parameters—particularly anhydrous conditions and temperature control—researchers can successfully synthesize this valuable compound. This self-validating protocol, grounded in established chemical principles, serves as a robust tool for professionals in both academic and industrial drug development settings.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

Saskoer.ca. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (2022, September 15). Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions | Organometallics. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

-

YouTube. (2020, June 17). FC alkylation using an alkene. Retrieved from [Link]

-

Chemistry Steps. (2025, June 20). Friedel–Crafts Alkylation. Retrieved from [Link]

-

University of Toronto Scarborough. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-tert-Butylphenyl)-2-methylpropanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of reaction product, 3-methyl butanoic acid with its molecular ion peak at 102 m/z. Retrieved from [Link]

-

NIST WebBook. (n.d.). Butanoic acid, 3-methyl-. Retrieved from [Link]

-

Yeast Metabolome Database. (n.d.). 3-Methylbutanoic acid (YMDB01606). Retrieved from [Link]

Sources

- 1. cerritos.edu [cerritos.edu]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Friedel-Crafts Alkylation [organic-chemistry.org]

- 5. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]

- 6. byjus.com [byjus.com]

- 7. mt.com [mt.com]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: Esterification of 3-(4-Tert-butylphenyl)-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Sterically Hindered Esterification

3-(4-Tert-butylphenyl)-3-methylbutanoic acid is a carboxylic acid characterized by significant steric hindrance around the carboxyl group. This hindrance arises from the presence of a quaternary carbon atom adjacent to the carbonyl group, substituted with two methyl groups and a bulky 4-tert-butylphenyl group. This molecular architecture presents a considerable challenge for standard esterification procedures, such as the Fischer-Speier esterification, which often result in low yields or fail to proceed altogether due to the difficulty of nucleophilic attack by the alcohol.[1][2]

This guide provides detailed application notes and robust protocols for the successful esterification of 3-(4-tert-butylphenyl)-3-methylbutanoic acid, a crucial transformation for accessing its derivatives for applications in drug discovery and materials science. The protocols outlined below are designed to overcome the steric impediment by employing powerful coupling agents and optimized reaction conditions.

The Strategic Importance of Ester Derivatives

The esterification of 3-(4-tert-butylphenyl)-3-methylbutanoic acid is a key step in modifying its physicochemical properties. In the realm of drug development, converting a carboxylic acid to an ester is a common prodrug strategy to enhance oral bioavailability by increasing lipophilicity and masking the polar carboxyl group.[3][4] The bulky tert-butylphenyl moiety is a common motif in medicinal chemistry, often incorporated to modulate compound properties such as metabolic stability.[5] The resulting esters can be designed to be hydrolyzed in vivo by esterases to release the active carboxylic acid. Furthermore, the diverse range of esters that can be synthesized allows for the fine-tuning of properties for applications in materials science, such as in the formulation of polymers and resins.[6]

Recommended Esterification Protocols

Given the sterically encumbered nature of 3-(4-tert-butylphenyl)-3-methylbutanoic acid, methods that activate the carboxylic acid to form a highly reactive intermediate are essential. The following protocols detail two highly effective methods: the Yamaguchi esterification and the Steglich esterification.

Protocol 1: Yamaguchi Esterification

The Yamaguchi esterification is a powerful method for the synthesis of esters from sterically hindered carboxylic acids and alcohols.[7] It proceeds via the formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), which is then selectively attacked by the alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[6][7]

Causality of Experimental Choices:

-

2,4,6-Trichlorobenzoyl Chloride (Yamaguchi Reagent): The three chlorine atoms on the benzoyl chloride create a highly electrophilic carbonyl carbon and provide significant steric bulk, directing the subsequent nucleophilic attack of the alcohol to the less hindered carbonyl of the mixed anhydride.

-

Triethylamine (Et₃N): Acts as a base to deprotonate the carboxylic acid, forming the carboxylate nucleophile required for the initial reaction with the Yamaguchi reagent.

-

4-Dimethylaminopyridine (DMAP): Serves as a highly nucleophilic acylation catalyst that reacts with the mixed anhydride to form a reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.[7]

Experimental Workflow:

Caption: General workflow for Yamaguchi esterification.

Detailed Step-by-Step Protocol:

-

To a solution of 3-(4-tert-butylphenyl)-3-methylbutanoic acid (1.0 equiv) in anhydrous toluene (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2 hours to ensure the complete formation of the mixed anhydride.

-

In a separate flask, prepare a solution of the desired alcohol (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 2.0 equiv) in anhydrous toluene.

-

Add the alcohol-DMAP solution to the mixed anhydride solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Protocol 2: Steglich Esterification

The Steglich esterification is another excellent method for coupling sterically hindered carboxylic acids with alcohols under mild conditions.[8] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as a coupling agent and a catalytic amount of DMAP.[8]

Causality of Experimental Choices:

-

DCC or EDC: These carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.

-

DMAP: As in the Yamaguchi esterification, DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea intermediate to form a more reactive acylpyridinium species, which is then readily attacked by the alcohol.[8] The use of catalytic DMAP is crucial to accelerate the reaction and suppress the formation of the N-acylurea byproduct.[9]

Reaction Mechanism:

Caption: Simplified mechanism of Steglich esterification.

Detailed Step-by-Step Protocol:

-

To a solution of 3-(4-tert-butylphenyl)-3-methylbutanoic acid (1.0 equiv), the desired alcohol (1.2 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M) under an inert atmosphere, cool the mixture to 0 °C.

-

Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv) in anhydrous DCM or THF dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

-

Wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Data Presentation: Comparative Overview of Esterification Methods

| Parameter | Yamaguchi Esterification | Steglich Esterification |

| Activating Agent | 2,4,6-Trichlorobenzoyl chloride | DCC or EDC |

| Catalyst | Stoichiometric DMAP | Catalytic DMAP |

| Byproduct | 2,4,6-Trichlorobenzoic acid, Et₃N·HCl | Dicyclohexylurea (DCU) or corresponding urea |